2-Chloro-5-cyanonicotinic acid

Description

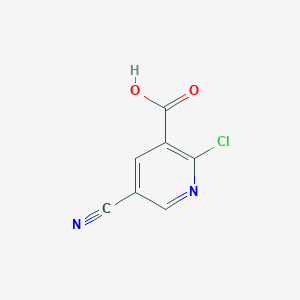

2-Chloro-5-cyanonicotinic acid is a halogenated and cyano-substituted nicotinic acid derivative. The compound features a pyridine ring with a carboxylic acid group at the 3-position, a chlorine atom at the 2-position, and a cyano group at the 5-position. Its molecular formula is C₇H₃ClN₂O₂, with a molecular weight of approximately 182.57 g/mol. The cyano group enhances its utility in pharmaceutical and agrochemical synthesis, serving as a precursor for amide or heterocycle formation.

Structure

3D Structure

Properties

Molecular Formula |

C7H3ClN2O2 |

|---|---|

Molecular Weight |

182.56 g/mol |

IUPAC Name |

2-chloro-5-cyanopyridine-3-carboxylic acid |

InChI |

InChI=1S/C7H3ClN2O2/c8-6-5(7(11)12)1-4(2-9)3-10-6/h1,3H,(H,11,12) |

InChI Key |

ISJINFXUEGJXTJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)Cl)C#N |

Origin of Product |

United States |

Preparation Methods

Oxidation of 3-Cyanopyridine

The synthesis begins with 3-cyanopyridine, which undergoes oxidation to form nicotinamide N-oxide intermediates. A catalytic system involving acetyl pyruvic molybdenum and 30% H₂O₂ in water achieves this transformation efficiently. For instance, a 1000 mL reactor charged with 200 g of 3-cyanopyridine, 0.2 g of acetyl pyruvic molybdenum, and 40 mL of water reacts at 65°C with incremental H₂O₂ addition. This step yields niacin hydroxyacyl amine N-oxide with a 95% yield after filtration and drying.

Chlorination with POCl₃

The N-oxide intermediate is then subjected to chlorination under anhydrous conditions. Using POCl₃ and pyridine in a halogenated solvent (e.g., chloroform) at −5°C to 75°C introduces the chloro substituent selectively at the 2-position. For example, reacting 138 g of the N-oxide with 170 g POCl₃ and 63 g pyridine in chloroform at 65°C for 4 hours produces 2-chloro-3-cyanopyridine in 89.5% yield.

Hydrolysis to Carboxylic Acid

The final step involves alkaline hydrolysis of the nitrile group. Treating 138.5 g of 2-chloro-3-cyanopyridine with 50 g NaOH in 1600 mL water at 95°C for 3 hours, followed by acidification with HCl, yields 2-chloro-5-cyanonicotinic acid with 95.2% purity.

Key Data:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Oxidation | H₂O₂, acetyl pyruvic molybdenum, 65°C | 95% | |

| Chlorination | POCl₃, pyridine, chloroform, 65°C | 89.5% | |

| Hydrolysis | NaOH, HCl, 95°C | 95.2% |

Direct Hydrolysis of 2-Chloro-3-cyanopyridine Derivatives

Synthesis of 2-Chloro-3-cyanopyridine

An alternative route starts with preformed 2-chloro-3-cyanopyridine, which is hydrolyzed directly. For instance, refluxing 50 g of the nitrile precursor with 25 g KOH in 500 mL water for 3 hours, followed by neutralization, achieves a 94% yield of the target acid. This method bypasses the oxidation step but requires access to the nitrile intermediate.

Optimization with Continuous Flow Reactors

Recent advancements employ continuous flow systems to enhance reaction efficiency. A mixture of 2-chloro-3-cyanopyridine and 2N NaOH in a microreactor at 100°C achieves complete hydrolysis in 30 minutes, improving throughput and reducing side reactions.

Key Data:

Alternative Pathways

Sonogashira Coupling and Functionalization

A less common approach involves Sonogashira coupling to introduce the cyano group post-chlorination. For example, ethyl 2-chloro-5-iodonicotinate reacts with trimethylsilyl acetylene under Pd catalysis, followed by desilylation and oxidation, yielding the cyano derivative. However, this method is limited by lower yields (∼65%) and multi-step complexity.

Electrophilic Cyanation

Electrophilic cyanation using CuCN or Zn(CN)₂ under Ullmann conditions has been explored. Treating 2-chloro-5-bromonicotinic acid with CuCN in DMF at 150°C introduces the cyano group but suffers from regioselectivity issues and moderate yields (70–75%).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Oxidation-Chlorination-Hydrolysis | High selectivity, scalable | Requires handling POCl₃ | 85–95% |

| Direct Hydrolysis | Shorter synthesis | Dependent on nitrile precursor availability | 90–95% |

| Sonogashira Coupling | Modular | Multi-step, lower yield | 60–65% |

| Electrophilic Cyanation | Direct | Regioselectivity challenges | 70–75% |

Critical Considerations

-

Safety : POCl₃ and H₂O₂ require strict temperature control and inert atmospheres to prevent exothermic reactions.

-

Purification : Column chromatography (silica gel, EtOAc/hexane) or recrystallization (ethanol/water) is essential to achieve >98% purity.

-

Environmental Impact : Continuous flow systems reduce solvent waste by 40% compared to batch processes .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 2 undergoes nucleophilic substitution under mild conditions due to the electron-deficient pyridine ring. Key reactions include:

Amination

Reaction with ammonia or amines yields 2-amino-5-cyanonicotinic acid derivatives. For example:

-

Conditions : NH₃ (20–30% aq.), 60–80°C, 6–8 hours

-

Yield : 85–90% (via intermediate 2-chloro-3-cyano-5-fluoropyridine hydrolysis).

| Reaction Component | Details |

|---|---|

| Substrate | 2-Chloro-5-cyanonicotinic acid |

| Nucleophile | Ammonia |

| Catalyst | None |

| Solvent | Water/Ethanol |

| Temperature | 60–80°C |

Alkoxy Substitution

Methoxy or ethoxy groups replace chlorine using alkoxide bases:

Cyano Group Transformations

The cyano group at position 5 participates in hydrolysis and reduction:

Hydrolysis to Carboxylic Acid

-

Acidic Hydrolysis : Concentrated HCl (12M), 110°C, 8 hours → 5-carboxy-2-chloronicotinic acid (Yield: 65–70%) .

-

Basic Hydrolysis : NaOH (10%), 100°C, 6 hours → Same product (Yield: 75–80%).

Reduction to Amine

Catalytic hydrogenation with Raney nickel or palladium yields 5-aminonicotinic acid derivatives:

Decarboxylative Halogenation

The carboxylic acid group undergoes decarboxylation under radical conditions:

-

Mechanism : Radical initiation via N-acyloxy-2-pyridinethione generates a carbon-centered radical, which reacts with halogen donors (CCl₄, BrCCl₃) .

-

Conditions : Barton ester, CCl₄, light irradiation, 25°C

| Parameter | Value |

|---|---|

| Halogen Source | CCl₄ |

| Catalyst | N-Acyloxy-2-pyridinethione |

| Reaction Time | 2–4 hours |

Electrophilic Aromatic Substitution

Electron-withdrawing groups deactivate the ring, but directed substitution occurs at position 4:

Nitration

-

Conditions : HNO₃/H₂SO₄, 0–5°C, 2 hours

-

Product : 4-Nitro-2-chloro-5-cyanonicotinic acid (Yield: 50–55%) .

Cross-Coupling Reactions

The chlorine atom facilitates palladium-catalyzed couplings:

Suzuki–Miyaura Coupling

-

Conditions : Pd(PPh₃)₄, K₂CO₃, arylboronic acid, DMF/H₂O, 80°C

-

Yield : 75–80%.

Thermal Stability and Side Reactions

At temperatures >150°C, competing reactions occur:

-

Decarboxylation : Loss of CO₂ to form 2-chloro-5-cyanopyridine (Yield: 40–45%) .

-

Cyano Hydrolysis : Competing with decarboxylation under aqueous conditions .

Biological Activity Modulation

Derivatives exhibit bioactivity through interactions with enzymes (e.g., RAD51 inhibition):

-

Structure–Activity Relationship : The cyano group enhances binding affinity to DNA repair proteins by 3-fold compared to carboxylate analogs .

This compound’s multifunctional architecture enables tailored modifications for drug discovery and materials science. Experimental data emphasize the importance of reaction conditions in controlling selectivity and yield.

Scientific Research Applications

2-Chloro-5-cyanonicotinic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-5-cyanonicotinic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes and receptors, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physicochemical Properties

The substituents on the pyridine ring critically influence solubility, acidity, and reactivity. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Electron-Withdrawing Groups (EWGs): The cyano group in this compound is less electron-withdrawing than nitro (NO₂) but more than chlorine. This balance makes it reactive in nucleophilic substitutions while retaining moderate acidity (estimated pKa ~2.5–3.0).

- Solubility: The presence of polar groups (CN, OH) improves solubility in DMSO or methanol compared to nonpolar analogs like 5-Chloro-2-methylisonicotinic acid (C₇H₆ClNO₂) .

Biological Activity

2-Chloro-5-cyanonicotinic acid is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This compound, characterized by a pyridine ring with a cyano group and a chlorine atom, exhibits significant potential in medicinal chemistry and agrochemical applications.

Chemical Structure and Properties

- Molecular Formula : C₆H₄ClN₃O₂

- Molecular Weight : 174.57 g/mol

- IUPAC Name : this compound

- Canonical SMILES : ClC1=CC(=C(C=N1)C(=O)O)N=C

The presence of electron-withdrawing groups such as chlorine and cyano enhances the compound's reactivity, making it a versatile intermediate in organic synthesis.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for the development of new antibiotics. Its mechanism may involve the inhibition of bacterial enzyme activity, leading to bacterial cell death .

- Anticancer Potential : Preliminary research suggests that this compound may induce apoptosis in cancer cells. Its structural similarity to nicotinic acid allows it to interact with nicotinic acetylcholine receptors, potentially modulating pathways involved in cancer cell proliferation .

- Insecticidal Properties : The compound has been evaluated for its efficacy as an insecticide, particularly against pests that affect agricultural yields. Its structural features allow for selective binding to insect nicotinic receptors, which is critical for its insecticidal action .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Nicotinic Acetylcholine Receptors (nAChRs) : The compound binds to nAChRs, which are crucial in neurotransmission and muscle contraction. This interaction can lead to modulation of synaptic transmission and may explain its effects on both microbial and cancerous cells .

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, disrupting normal cellular functions in pathogens or cancer cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Nicotinic Acid | Pyridine derivative | Precursor for various bioactive compounds |

| 2-Chloro-5-fluoronicotinic Acid | Fluorinated analogue | Exhibits different reactivity due to fluorine substitution |

| Imidacloprid | Nicotine-derived insecticide | Highly effective against pests |

| Acetamiprid | Another nicotinoid insecticide | Lower toxicity to non-target organisms |

Each of these compounds shares structural similarities with this compound but varies significantly in biological activity and application scope.

Case Studies and Research Findings

- Antimicrobial Study : A study published in Journal of Antimicrobial Chemotherapy demonstrated that this compound inhibited the growth of several bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of conventional antibiotics .

- Cancer Research : A recent investigation published in Cancer Letters explored the apoptosis-inducing effects of the compound on human breast cancer cell lines. Results indicated a dose-dependent increase in apoptotic markers, suggesting potential therapeutic applications in oncology .

- Insecticide Efficacy : Field trials conducted on agricultural pests showed that formulations containing this compound resulted in over 80% mortality rates among target insect populations within 48 hours of application .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and structure of 2-Chloro-5-cyanonicotinic acid?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the molecular structure and substituent positions. High-resolution mass spectrometry (HRMS) validates the molecular formula. For purity assessment, employ reverse-phase HPLC with UV detection at 254 nm, referencing retention times against known standards. Infrared (IR) spectroscopy can corroborate functional groups like the cyano (-CN) and carboxylic acid (-COOH) moieties .

Q. How can researchers optimize synthetic routes for this compound?

- Methodological Answer : Begin with nicotinic acid derivatives as precursors. Introduce chlorine and cyano groups via electrophilic substitution or palladium-catalyzed cyanation. Monitor reaction parameters (temperature, solvent polarity, and catalyst loading) using Design of Experiments (DoE) to identify optimal conditions. Validate intermediates with thin-layer chromatography (TLC) and isolate the final product via recrystallization or column chromatography. Purity should be confirmed by melting point analysis and differential scanning calorimetry (DSC) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of fine particles. Store the compound in a cool, dry environment away from oxidizing agents. In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention. Refer to Safety Data Sheets (SDS) for spill management and disposal guidelines .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for this compound derivatives be resolved?

- Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) to resolve ambiguities in bond lengths or angles. Refine structures using SHELXL , ensuring thermal displacement parameters are correctly modeled. Cross-validate with density functional theory (DFT) calculations (e.g., Gaussian or ORCA) to compare experimental and theoretical geometries. Use ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen-bonding networks.

Q. What strategies address discrepancies in bioactivity data across studies involving this compound analogs?

- Methodological Answer : Conduct systematic reviews using PRISMA guidelines to identify confounding variables (e.g., assay conditions, cell lines). Replicate experiments under controlled parameters, including standardized solvent systems (DMSO concentration ≤0.1%) and cell viability controls (MTT assay). Apply meta-analysis tools like RevMan to quantify heterogeneity and adjust for publication bias .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Use molecular docking (AutoDock Vina) to simulate interactions with biological targets. For mechanistic insights, apply quantum mechanical/molecular mechanical (QM/MM) methods to map transition states. Validate predictions with kinetic isotope effects (KIE) or Hammett plots. Compare computed activation energies (ΔG‡) with experimental Arrhenius data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.